molecular formula C13H14N2O4 B5541023 2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B5541023
M. Wt: 262.26 g/mol
InChI Key: DVKBXPSIEMPWAW-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as MPIMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPIMA belongs to the class of isoxazole derivatives and has been shown to possess a variety of biological activities.

Scientific Research Applications

Synthesis and Chemical Transformation

A novel series of derivatives incorporating the 2-(3-methoxyphenoxy) motif have been synthesized, showcasing the versatility of this compound in generating a variety of chemical entities. For instance, the design and synthesis of new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives utilize 3-methoxyphenol as a starting substance. These derivatives demonstrate potential as chemotherapeutic agents, with some showing significant in vitro antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi, as well as antiproliferative activity against selected human tumor cell lines (Kaya et al., 2017). Similarly, the development of novel 1,2,3-thiadiazole derivatives containing oxime ether, which exhibited fungicidal activity, highlights the compound's utility in creating fungicidal agents (Dong et al., 2008).

Pharmacological Assessments

The pharmacological landscape is enriched by the introduction of compounds derived from 2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. A noteworthy example includes the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, revealing compounds with potent agonistic activity against the β3-adrenergic receptor. These compounds demonstrated significant hypoglycemic activity in a rodent model of diabetes, showcasing their potential as therapeutic agents for obesity and non-insulin-dependent diabetes (Maruyama et al., 2012).

Chemical Synthesis and Intermediates

Chemical synthesis utilizing this compound as a precursor or intermediate opens up avenues for the creation of a wide array of chemical compounds. The catalytic hydrogenation process for green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide demonstrates the compound's role in producing intermediates for azo disperse dyes, offering insights into sustainable manufacturing practices (Zhang, 2008).

Anticonvulsant Properties

Further exploring the pharmacological utility, the structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was analyzed for anticonvulsant activities. This examination revealed that certain configurations and substitutions on the molecule can lead to compounds with potential as anticonvulsant agents, indicating the significance of structural modification in drug design (Camerman et al., 2005).

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-9-6-12(15-19-9)14-13(16)8-18-11-5-3-4-10(7-11)17-2/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKBXPSIEMPWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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